molecular formula C15H32O4Si B1175003 10-OXIRAN-2-YLDECYLTRIMETHOXYSILANE CAS No. 144525-86-0

10-OXIRAN-2-YLDECYLTRIMETHOXYSILANE

Cat. No.: B1175003
CAS No.: 144525-86-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxiran-2-yldecyltrimethoxysilane is a hybrid organosilane compound featuring a decyl alkyl chain modified with an oxirane (epoxide) group at the 2-position and a trimethoxysilane moiety at the terminal end. This unique structure enables dual functionality: the trimethoxysilane group facilitates hydrolysis and bonding to inorganic surfaces (e.g., glass, metals), while the epoxide group provides reactive sites for covalent interactions with organic matrices, such as epoxy resins or polymers. The compound is widely employed as a coupling agent in composites, coatings, and adhesives to enhance interfacial adhesion .

Properties

CAS No.

144525-86-0

Molecular Formula

C15H32O4Si

Synonyms

10-OXIRAN-2-YLDECYLTRIMETHOXYSILANE

Origin of Product

United States

Comparison with Similar Compounds

Cetyl Trimethoxysilane (Hexadecyltrimethoxysilane)

  • Molecular Formula : C₁₉H₄₂O₃Si (vs. estimated C₁₆H₃₂O₄Si for 10-Oxiran-2-yldecyltrimethoxysilane).
  • Key Features : A straight-chain alkyltrimethoxysilane lacking reactive epoxide groups. The long hexadecyl chain imparts hydrophobicity, making it suitable for water-repellent coatings.
  • Applications: Primarily used for surface modification to create self-assembled monolayers (SAMs) on substrates like silica or metals, enhancing corrosion resistance and reducing surface energy .

Hexamethyldisiloxane

  • Molecular Formula : C₆H₁₈OSi₂.
  • Key Features : A siloxane with two trimethylsilyl groups linked by an oxygen atom. Unlike the target compound, it lacks hydrolyzable methoxy groups and reactive epoxide functionality.
  • Applications: Functions as a silicone fluid or lubricant due to its low viscosity and thermal stability.

Methyltrichlorosilane

  • Molecular Formula : CH₃SiCl₃.
  • Key Features : A chlorosilane with high reactivity due to labile chlorine atoms. It hydrolyzes rapidly, releasing HCl, and forms crosslinked siloxane networks.
  • Applications : Used in glass fiber treatment and hydrophobic coatings. However, its corrosive byproducts limit compatibility with sensitive organic matrices compared to methoxysilanes .

Reactivity and Performance

  • Hydrolysis Rates : Trimethoxysilanes (e.g., this compound, Cetyl Trimethoxysilane) hydrolyze slower than trichlorosilanes (e.g., Methyltrichlorosilane) but faster than triethoxysilanes. The long alkyl chain in Cetyl Trimethoxysilane further slows hydrolysis compared to the target compound’s shorter decyl chain .
  • Epoxide Reactivity : The oxirane group in this compound enables ring-opening reactions with amines, thiols, or carboxylic acids, facilitating covalent bonding in polymer matrices. This is absent in Cetyl Trimethoxysilane and Hexamethyldisiloxane .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula CAS Number Functional Groups Key Applications Reactivity with Organic Matrices
This compound C₁₆H₃₂O₄Si (estimated) Not available Trimethoxy, Epoxide Composites, adhesion promotion High (epoxide crosslinking)
Cetyl Trimethoxysilane C₁₉H₄₂O₃Si 16415-12-6 Trimethoxy, Hexadecyl chain Hydrophobic coatings, SAMs Low (non-reactive alkyl chain)
Hexamethyldisiloxane C₆H₁₈OSi₂ 107-46-0 Siloxane Lubricants, silicone fluids None
Methyltrichlorosilane CH₃SiCl₃ Not available Trichloro Glass treatment, hydrophobic layers Moderate (corrosive byproducts)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.